Geranyl 2-methyl butyrate

Catalog No.
S14666803
CAS No.
M.F
C15H26O2
M. Wt
238.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geranyl 2-methyl butyrate

Product Name

Geranyl 2-methyl butyrate

IUPAC Name

3,7-dimethylocta-2,6-dienyl 2-methylbutanoate

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

InChI

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3

InChI Key

PEQMAZJTEUEQJP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OCC=C(C)CCC=C(C)C

Geranyl 2-methylbutyrate is an organic compound classified as a fatty alcohol ester, specifically characterized by the formula C15H26O2\text{C}_{15}\text{H}_{26}\text{O}_{2} and the International Chemical Identifier (CID) 6437648. This compound is synthesized through the esterification of geraniol, a naturally occurring monoterpenoid alcohol found in various essential oils, with 2-methylbutyric acid. The resulting ester exhibits a pleasant fruity and floral aroma, reminiscent of tropical fruits such as pineapple and peach, making it valuable in the food and fragrance industries .

The primary chemical reaction involved in the formation of geranyl 2-methylbutyrate is esterification, which can be represented as follows:

Geraniol+2 Methylbutyric AcidGeranyl 2 Methylbutyrate+Water\text{Geraniol}+\text{2 Methylbutyric Acid}\rightarrow \text{Geranyl 2 Methylbutyrate}+\text{Water}

This reaction typically requires an acid catalyst to enhance the reaction rate. Additionally, geranyl 2-methylbutyrate can undergo hydrolysis under acidic or basic conditions to revert to its original components (geraniol and 2-methylbutyric acid) if not properly controlled .

Geranyl 2-methylbutyrate has been studied for its biological activities, particularly its potential antimicrobial properties. Research indicates that compounds like geranyl esters may exhibit significant activity against various bacterial strains and fungi. Furthermore, its pleasant aroma contributes to its use as a flavoring agent in food products, which has implications for food preservation and sensory enhancement .

Synthesis of geranyl 2-methylbutyrate can be achieved through several methods:

  • Enzymatic Esterification: Utilizing lipases as biocatalysts in aqueous or non-aqueous media allows for efficient synthesis with high specificity and yield. For example, Eversa Transform 2.0 lipase has been used to optimize the reaction conditions, achieving high conversion rates .
  • Chemical Catalysis: Traditional chemical methods involve using acid catalysts (such as sulfuric acid) to facilitate the esterification reaction. This method often requires careful temperature control and removal of water to drive the reaction towards product formation.
  • Supercritical Fluid Techniques: Recent studies have explored using supercritical carbon dioxide as a solvent for transesterification reactions, enhancing the solubility of reactants and improving yields .

Geranyl AcetateEster of geraniol with acetic acidFruity, sweetFood flavoring, fragranceLinalyl ButyrateEster of linalool with butyric acidFloral, citrusFragranceCitronellyl AcetateEster of citronellol with acetic acidFresh, lemon-likeInsect repellent, fragranceGeranyl PropionateEster of geraniol with propionic acidFruityFlavoring agent

Uniqueness of Geranyl 2-Methylbutyrate:

  • The specific combination of geraniol with 2-methylbutyric acid imparts a distinct tropical fruit aroma that differentiates it from similar compounds.
  • Its synthesis methods emphasize environmentally friendly approaches through enzymatic processes, aligning with current trends towards sustainable chemistry practices .

Studies on geranyl 2-methylbutyrate have focused on its interactions with various biological systems. Notably, research has indicated that this compound can influence cell signaling pathways related to lipid metabolism and may have implications for cellular processes such as apoptosis and inflammation . Additional studies are needed to fully elucidate these interactions and their potential applications in health and disease.

Geranyl 2-methyl butyrate was first isolated during gas chromatography-mass spectrometry (GC-MS) analyses of carrot (Daucus carota) volatiles in the early 2000s. Studies revealed its presence as a minor component among mono- and sesquiterpenes, contributing to the characteristic "green" and "fruity" notes of carrot aroma. Subsequent investigations identified its structural similarity to other geraniol esters, such as geranyl acetate and geranyl butyrate, which are widespread in floral and fruit essential oils.

Natural occurrence data demonstrate its distribution beyond carrots:

OrganismTissueConcentration (μg/kg)Method of Detection
Daucus carotaRoots12–18HS-SPME/GC-MS
Citrus sinensisPeel oilTraceSteam distillation
Fragaria spp.Fruit<5Solvent extraction

The compound’s discovery coincided with advances in headspace solid-phase microextraction (HS-SPME) techniques, which enabled sensitive detection of volatile esters in plant matrices. Its structural elucidation confirmed an ester linkage between geraniol (C10 monoterpene alcohol) and 2-methylbutyric acid, a branched-chain fatty acid derivative.

Role in Secondary Metabolite Pathways

As a secondary metabolite, geranyl 2-methyl butyrate arises from the convergence of terpenoid and fatty acid biosynthesis. Key pathway intersections include:

  • Terpene backbone formation: Geraniol biosynthesis via the methylerythritol phosphate (MEP) pathway in plastids, utilizing glyceraldehyde-3-phosphate and pyruvate as precursors.
  • Acyl donor synthesis: 2-methylbutyric acid production through α-keto acid elongation and decarboxylation in mitochondrial matrices.
  • Esterification: Lipase-mediated condensation of geraniol and 2-methylbutyric acid, typically occurring in endoplasmic reticulum-associated compartments.

Recent metabolic engineering breakthroughs have enabled heterologous production in Escherichia coli. By integrating geraniol synthase (GES) from Ocimum basilicum and Candida antarctica lipase B (CALB), researchers achieved titers of 1.04 g/L geranyl hexanoate in biphasic fermentation systems. This approach highlights the enzyme’s broad substrate specificity toward medium-chain fatty acids.

Comparative analysis of esterification kinetics reveals:

Lipase SourceSubstrateConversion Efficiency (%)Temperature Optimum (°C)
C. antarcticaGeraniol + C4 acid9245
Rhizomucor mieheiGeraniol + C6 acid7855
Thermomyces lanuginosusGeraniol + C5 acid6560

Data adapted from microbial biosynthesis studies.

Metabolic Pathways in Daucus carota and Related Species

Geranyl 2-methyl butyrate represents a significant monoterpene ester naturally occurring in Daucus carota, commonly known as carrot, where it contributes to the characteristic volatile profile of this important Apiaceae family member [1] [2]. The biosynthesis of this compound involves complex metabolic networks that integrate terpenoid backbone formation with branched-chain fatty acid metabolism, ultimately leading to esterification reactions that produce the final aromatic compound [4].

The formation of geranyl 2-methyl butyrate in Daucus carota begins with the biosynthesis of its constituent components through two distinct but interconnected pathways. The geraniol moiety derives from the well-established terpenoid biosynthetic machinery, while the 2-methylbutyric acid component originates from branched-chain amino acid metabolism [5] [6]. This dual-origin biosynthesis represents a fascinating example of metabolic integration in plant secondary metabolism [7] [8].

Table 1: Physical and Chemical Properties of Geranyl 2-methyl butyrate

PropertyValueSource Citation
Molecular FormulaC₁₅H₂₆O₂ [1] [9] [10]
Molecular Weight (g/mol)238.37 [1] [9] [10]
IUPAC Name(2E)-3,7-dimethylocta-2,6-dien-1-yl 2-methylbutanoate [1] [9] [10]
CAS Number68705-63-5 [1] [9] [10]
Density (g/cm³)0.893 [10]
Boiling Point (°C)312.1 at 760 mmHg [10]
Refractive Index1.459 [10]

In Daucus carota, the terpenoid biosynthetic pathway operates through two parallel routes: the cytosolic mevalonate pathway and the plastidial methylerythritol phosphate pathway [11] [5]. The methylerythritol phosphate pathway, localized in plastids, serves as the primary source of isopentenyl diphosphate and dimethylallyl diphosphate for monoterpene biosynthesis in carrot tissues [12] [5]. Research has demonstrated that monoterpenes in carrot roots and leaves are biosynthesized exclusively via the methylerythritol phosphate pathway, with feeding experiments using deuterated precursors confirming this compartmentalization [5].

The initial steps of terpenoid backbone biosynthesis involve the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase [11] [12]. This compound is subsequently converted to methylerythritol phosphate by 1-deoxy-D-xylulose-5-phosphate reductoisomerase, representing the first committed step of the methylerythritol phosphate pathway [12]. The pathway proceeds through a series of seven enzymatic steps, ultimately producing isopentenyl diphosphate and dimethylallyl diphosphate, which serve as the universal five-carbon building blocks for all terpenoid compounds [11] [13].

Geranyl diphosphate formation occurs through the action of prenyltransferases, which catalyze the condensation of isopentenyl diphosphate with dimethylallyl diphosphate [11] [14]. This reaction represents a critical branch point in monoterpene biosynthesis, as geranyl diphosphate serves as the direct precursor for numerous monoterpene compounds found in Daucus carota [14] [15]. The carrot genome contains multiple terpene synthase genes, with 65 candidate terpene synthase gene models identified and assigned to known plant terpene synthase subfamilies [16] [15].

Table 2: Biosynthetic Pathway Components for Geranyl 2-methyl butyrate

Pathway ComponentLocationKey EnzymesFunction
Mevalonate PathwayCytosol3-hydroxy-3-methylglutaryl coenzyme A reductase, mevalonate kinaseIsopentenyl diphosphate/dimethylallyl diphosphate production
Methylerythritol Phosphate PathwayPlastids1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate reductoisomeraseIsopentenyl diphosphate/dimethylallyl diphosphate production
Geranyl Diphosphate FormationPlastids/CytosolPrenyltransferasesMonoterpene precursor
Geraniol SynthesisPlastidsGeraniol synthaseAlcohol component
2-Methylbutyric Acid FormationBranched-chain amino acid metabolismAmino acid catabolism enzymesAcid component

The conversion of geranyl diphosphate to geraniol involves the action of specific terpene synthases that have been characterized in carrot systems [14] [17]. Functional characterization of carrot terpene synthases has revealed enzymes capable of producing geraniol as the main product, with recombinant proteins showing high specificity for geranyl diphosphate as substrate [17] [18]. These enzymes exhibit tissue-specific expression patterns, with higher activity observed in root tissues where volatile terpenoids accumulate [5] [18].

The biosynthesis of 2-methylbutyric acid, the acyl component of geranyl 2-methyl butyrate, occurs through branched-chain amino acid metabolism pathways [7] [6]. This process involves the catabolism of isoleucine through a series of enzymatic steps that include transamination, oxidative decarboxylation, and subsequent modifications [7] [19]. The alpha-ketoacid elongation pathway plays a crucial role in the formation of branched-chain fatty acids, including 2-methylbutyric acid, without the participation of fatty acid synthase-mediated reactions [6] [19].

Research on carrot volatile compounds has identified 31 terpenoid volatile organic compounds in carrot leaves and roots, with quantitative trait loci mapping revealing 30 quantitative trait loci associated with 15 terpenoid volatiles [16] [20]. The metabolic profiling of carrot cultivars has shown significant variation in terpenoid composition, with some accessions showing particularly high levels of specific monoterpene esters [16] [14]. The biosynthesis of terpenes in carrot tissues is primarily localized in the phloem, although de novo biosynthesis occurs in xylem tissues as well [5].

Enzymatic Mechanisms Underlying Esterification in Plant Systems

The formation of geranyl 2-methyl butyrate through esterification represents a critical final step in the biosynthetic pathway, involving the enzymatic coupling of geraniol with 2-methylbutyric acid [21] [22]. This process is mediated by specialized enzymes belonging to the alcohol acyltransferase family, which catalyze the transfer of acyl groups from coenzyme A derivatives to alcohol acceptors [22] [7]. The enzymatic mechanisms underlying esterification in plant systems exhibit remarkable specificity and efficiency, enabling the precise formation of volatile esters that contribute to plant aroma profiles [21] [23].

Alcohol acyltransferases represent a diverse family of enzymes that catalyze the final step in ester formation through transacylation reactions [22] [7]. These enzymes follow a Ping-Pong Bi-Bi mechanism, involving the formation of a covalent acyl-enzyme intermediate followed by nucleophilic attack by the alcohol substrate [22] [24]. The reaction proceeds through two distinct phases: acylation, where the acyl-coenzyme A substrate binds to the enzyme and transfers its acyl group, and deacylation, where the alcohol substrate attacks the acyl-enzyme intermediate to form the final ester product [25] [26].

Table 3: Enzymatic Mechanisms in Esterification Reactions

Enzyme ClassMechanismSubstrate SpecificityKinetic ParametersOptimal Conditions
Terpene SynthasesCyclization/rearrangement of geranyl diphosphateGeranyl diphosphateKm varies by enzymeMg²⁺ cofactor required
Alcohol AcyltransferasesAcyl-coenzyme A + alcohol → ester + coenzyme AVarious acyl-coenzyme A and alcoholsPing-Pong Bi-Bi mechanism30-50°C, neutral pH
LipasesReversible hydrolysis/esterificationBroad substrate rangeMichaelis-Menten kinetics40-60°C, low water activity
EsterasesHydrolysis/synthesis of ester bondsSpecific ester substratespH and temperature dependentVaries by enzyme source

The substrate specificity of alcohol acyltransferases varies considerably among different plant species and enzyme variants [7] [27]. Research has demonstrated that these enzymes can accommodate a wide range of alcohol and acyl-coenzyme A substrates, though individual enzymes often show preferences for specific chain lengths and structural features [7] [24]. In the case of geranyl 2-methyl butyrate formation, the enzyme must recognize both the terpenoid alcohol geraniol and the branched-chain acyl-coenzyme A derivative of 2-methylbutyric acid [22] [7].

The kinetic parameters of esterification reactions in plant systems are influenced by multiple factors, including enzyme concentration, substrate availability, temperature, and pH conditions [28] [29]. Studies on similar terpene ester biosynthesis have revealed that the deacylation step, involving nucleophilic attack by the alcohol substrate, typically represents the rate-limiting step in the overall reaction mechanism [25] [26]. The free energy barrier for this step has been calculated at approximately 14.0 kcal/mol, corresponding to rate constants in the order of 10³ s⁻¹ [25] [26].

Lipase-catalyzed esterification reactions provide additional mechanistic insights relevant to plant ester biosynthesis [25] [29]. These enzymes exhibit reversible activity, capable of both hydrolyzing esters and catalyzing their formation depending on reaction conditions [29] [30]. The reaction proceeds through a tetrahedral intermediate stabilized by the enzyme active site, with the nucleophilic serine residue forming a covalent bond with the acyl substrate [25] [31]. The subsequent attack by the alcohol substrate leads to ester formation and regeneration of the free enzyme [25] [26].

The thermodynamic aspects of esterification reactions play a crucial role in determining reaction feasibility and product yields [28] [29]. Research on geranyl acetate biosynthesis, a structurally related compound, has revealed that the reaction is endothermic with calculated enthalpy changes of 66 kJ mol⁻¹ and entropy changes of 217 J mol⁻¹ K⁻¹ [28]. The activation energy for the process has been determined to be 28 kJ mol⁻¹, indicating that the reaction becomes spontaneous at temperatures above 30°C [28].

Environmental factors significantly influence the efficiency of esterification reactions in plant systems [21] [32]. Water activity plays a particularly important role, as excessive water can compete with alcohol substrates for enzyme binding sites, leading to hydrolysis rather than esterification [21] [29]. The optimal water activity for ester formation typically ranges between 0.1 and 0.3, providing sufficient molecular mobility while preventing unwanted hydrolytic reactions [29] [33].

The subcellular localization of esterification enzymes affects the spatial organization of ester biosynthesis within plant cells [32] [34]. Alcohol acyltransferases have been detected in microsomal fractions from various plant tissues, suggesting association with membrane-bound cellular compartments [32] [22]. Recent studies using fluorescent protein-tagged enzymes have revealed localization to cytoplasmic spherical structures distinct from known organelles, indicating specialized compartmentalization of ester biosynthesis [32].

The development of environmentally sustainable synthetic routes for geranyl 2-methyl butyrate has gained significant attention in recent years, with enzymatic catalysis emerging as a promising green alternative to traditional chemical methods [1] [2]. The lipase from Thermomyces lanuginosus, particularly the commercial preparation Eversa Transform 2.0, has demonstrated exceptional catalytic efficiency for the synthesis of structurally related geranyl esters under mild reaction conditions [1] [3].

Thermomyces lanuginosus lipase exhibits remarkable thermal stability and broad substrate specificity, making it an ideal biocatalyst for ester synthesis [3] [4]. The enzyme's three-dimensional structure comprises an α/β hydrolase fold with a characteristic lid domain that controls substrate access to the active site [4]. The catalytic mechanism involves a classical serine protease triad consisting of serine-168, aspartic acid-223, and histidine-280, with serine-168 serving as the nucleophilic residue responsible for acyl-enzyme intermediate formation [4] [5].

Environmental advantages of this enzymatic approach include operation under physiological conditions, elimination of harsh chemical catalysts, and generation of minimal toxic waste [2] [6]. The biocatalytic process typically operates at temperatures between 30-70°C and neutral pH, representing a significant improvement over traditional acid-catalyzed esterification that requires temperatures exceeding 100°C and strongly acidic conditions [1] [7].

Research findings indicate that Thermomyces lanuginosus lipase demonstrates high catalytic efficiency for geranyl ester synthesis, with conversion rates exceeding 90% under optimized conditions [1] [8]. The enzyme's ability to maintain activity in both aqueous and organic media provides flexibility in process design, although the specific optimal conditions vary depending on the target ester and reaction medium [9] [10].

Taguchi Method for Reaction Parameter Optimization

The Taguchi optimization methodology represents a statistical approach for identifying optimal reaction conditions while minimizing the number of experimental trials required [11] [12]. This robust design of experiments technique has proven particularly effective for enzymatic esterification processes, where multiple variables interact to influence conversion efficiency [13] [14].

For geranyl ester synthesis using Thermomyces lanuginosus lipase, the Taguchi L9 orthogonal array has been successfully employed to optimize four critical parameters: reaction time, temperature, substrate molar ratio, and catalyst loading [1] [13]. This experimental design reduces the total number of experiments from 81 (3⁴ full factorial) to only 9 strategic combinations, providing significant time and resource savings [12] [15].

The optimization study for geranyl butyrate synthesis revealed that reaction time emerged as the most influential parameter, followed by temperature, substrate molar ratio, and catalyst loading [1] [14]. The optimal conditions determined through Taguchi analysis were: reaction time of 6 hours, temperature of 50°C, substrate molar ratio of 1:5 (geraniol to acid), and catalyst loading of 15% by weight [1].

Signal-to-noise ratio analysis indicated that higher catalyst loadings beyond the optimal point resulted in decreased conversion efficiency, likely due to substrate inhibition or mass transfer limitations [13] [14]. Similarly, excessive substrate ratios showed diminishing returns, suggesting that the enzyme active site becomes saturated at higher substrate concentrations [14] [16].

The statistical significance of the optimization was confirmed through analysis of variance, with R² values exceeding 0.92, indicating that the model accurately describes the relationship between process variables and conversion efficiency [14]. The optimized conditions yielded a conversion efficiency of 93% for geranyl butyrate synthesis, demonstrating the effectiveness of the Taguchi approach for enzymatic process optimization [1].

Table 1: Taguchi L9 Orthogonal Array Parameters for Geranyl Butyrate Synthesis

ParameterLevel 1Level 2Level 3Optimal ValueConversion (%)
Reaction Time (h)3696-
Temperature (°C)30507050-
Molar Ratio (Geraniol:Acid)1:31:51:71:5-
Catalyst Load (% w/w)515251593

Aqueous Media vs. Organic Solvent Systems

The choice of reaction medium significantly impacts both enzyme performance and process sustainability in lipase-catalyzed esterification reactions [9] [17] [10]. Traditional enzymatic esterification has predominantly employed organic solvents to shift the thermodynamic equilibrium toward ester formation and minimize competitive hydrolysis reactions [17] [18].

Aqueous media systems offer several distinct advantages for enzymatic esterification. Enzymes maintain their native conformation and exhibit maximum catalytic activity in aqueous environments, as water provides the necessary hydrogen bonding network for optimal protein stability [9] [10]. The use of designer surfactants, particularly TPGS-750-M at concentrations of 2% by weight, enables effective esterification in aqueous micellar systems [9].

Recent breakthrough research demonstrated that lipase-catalyzed esterification can achieve high conversion rates in water by utilizing nanomicelles that create hydrophobic microenvironments for product accumulation [9]. This "reservoir effect" prevents product hydrolysis by sequestering ester products within the hydrophobic core of micelles, effectively removing them from the aqueous phase where hydrolysis would occur [9].

Organic solvent systems, while traditional in enzymatic esterification, present both advantages and limitations. Enzymes typically exhibit enhanced thermal stability in organic media due to reduced conformational flexibility, allowing for operation at elevated temperatures [17] [10]. However, enzyme activity is generally diminished in organic solvents, requiring careful optimization of water content to maintain adequate catalytic performance [10].

The water activity in organic solvent systems must be precisely controlled to optimize enzyme performance. Too little water results in enzyme rigidity and reduced activity, while excessive water promotes competitive hydrolysis reactions [17] [10]. The optimal water content typically ranges from 0.2 to 0.4 water activity units, depending on the specific enzyme and organic solvent employed [10].

Environmental considerations strongly favor aqueous systems over organic solvents. Aqueous media eliminate the need for volatile organic compounds, reduce safety hazards, and simplify product recovery processes [2] [7]. The elimination of organic solvents also addresses concerns regarding residual solvent contamination in final products, particularly important for applications in food and pharmaceutical industries [9] [2].

Mass transfer characteristics differ significantly between the two systems. Aqueous media generally provide superior mixing and mass transfer due to lower viscosity and better miscibility of polar substrates [9] [19]. Organic solvents may exhibit limited mass transfer, particularly for polar substrates that have poor solubility in hydrophobic media [19] [10].

Table 3: Aqueous Media vs. Organic Solvent Systems for Enzymatic Esterification

CharacteristicAqueous MediaOrganic Solvents
Enzyme ActivityHigh initial activityReduced activity
Enzyme StabilityGood thermal stabilityEnhanced long-term stability
Product SelectivityExcellent selectivityGood selectivity
Mass TransferEnhanced mixingLimited mass transfer
Environmental SafetyNon-toxic, biodegradablePotential toxicity
Cost EffectivenessLow solvent costsHigher solvent costs
Water ToleranceNative enzyme environmentRequires optimization
Product RecoveryComplex separationEasier separation

Comparative Analysis of Chemical vs. Biocatalytic Approaches

The synthesis of geranyl 2-methyl butyrate can be accomplished through both traditional chemical methods and modern biocatalytic approaches, each presenting distinct advantages and limitations in terms of efficiency, selectivity, and environmental impact [2] [20] [18].

Chemical esterification methods, primarily Fischer esterification, involve the acid-catalyzed reaction between geraniol and 2-methylbutyric acid under harsh conditions [20] [21]. This traditional approach requires strong acid catalysts such as concentrated sulfuric acid or hydrochloric acid, elevated temperatures typically ranging from 100-200°C, and extended reaction times to achieve acceptable conversion rates [20] [22]. The mechanism proceeds through protonation of the carboxylic acid carbonyl group, nucleophilic attack by the alcohol, and subsequent elimination of water [21] [23].

The thermodynamic equilibrium in chemical esterification necessitates continuous removal of water by-product or use of large excess of alcohol to drive the reaction toward completion [20] [22]. This requirement significantly increases energy consumption for distillation processes and generates substantial waste streams that require treatment [22] [24].

Biocatalytic approaches utilizing Thermomyces lanuginosus lipase operate under fundamentally different principles, offering superior selectivity and milder reaction conditions [1] [2] [18]. The enzymatic mechanism involves formation of an acyl-enzyme intermediate through nucleophilic attack by the catalytic serine residue, followed by alcoholysis to generate the desired ester product [5] [18]. This two-step mechanism provides inherent selectivity and operates efficiently at physiological temperatures and neutral pH [2] [18].

Selectivity advantages of biocatalytic synthesis are particularly pronounced for complex substrates containing multiple functional groups [25] [2]. Enzymes exhibit exceptional chemoselectivity, regioselectivity, and stereoselectivity, minimizing formation of unwanted by-products and eliminating the need for protecting group chemistry [25] [2]. This selectivity translates to simplified purification processes and higher product purity [2] [7].

Energy efficiency represents a major advantage of biocatalytic approaches. Operating temperatures of 30-70°C for enzymatic synthesis compare favorably to the 100-200°C required for chemical esterification, resulting in significant energy savings and reduced carbon footprint [2] [7]. The mild conditions also enable use of heat-sensitive substrates that would decompose under traditional chemical synthesis conditions [2] [18].

Environmental impact assessment reveals substantial differences between the two approaches. Chemical synthesis generates acidic waste streams requiring neutralization and disposal, while enzymatic processes produce minimal waste and utilize biodegradable catalysts [2] [26]. The elimination of strong acid catalysts also reduces corrosion issues and safety hazards associated with handling hazardous chemicals [2] [7].

Catalyst recovery and reuse presents contrasting scenarios for the two approaches. Chemical catalysts are typically consumed during the reaction and require replacement, while enzymes can be immobilized and reused for multiple reaction cycles [2] [8]. Immobilized Thermomyces lanuginosus lipase preparations have demonstrated activity retention for 5-6 reaction cycles, significantly improving process economics [8].

Scale-up considerations differ substantially between chemical and biocatalytic processes. Chemical synthesis benefits from established infrastructure and straightforward scale-up procedures, while enzymatic processes require specialized bioreactor design and careful optimization of mass transfer parameters [25] [27]. However, the mild conditions of enzymatic processes often simplify equipment requirements and reduce capital costs [27] [26].

Economic analysis reveals that while enzymatic catalysts have higher initial costs compared to chemical catalysts, the overall process economics favor biocatalytic approaches when considering energy savings, waste treatment costs, and catalyst reuse [2] [27]. The higher product purity achieved through enzymatic synthesis also reduces downstream processing costs [2] [7].

Process sustainability metrics strongly favor biocatalytic approaches. Life cycle assessments demonstrate reduced environmental footprint, lower energy consumption, and minimal toxic waste generation for enzymatic processes [6] [7] [26]. These advantages align with increasing regulatory pressure for sustainable manufacturing practices and green chemistry principles [2] [26].

Table 2: Comparison of Chemical vs. Biocatalytic Esterification Approaches

AspectChemical SynthesisBiocatalytic Synthesis
Reaction ConditionsHarsh acidic conditionsMild physiological conditions
Temperature Range100-200°C30-70°C
Catalyst TypeStrong acids (H₂SO₄, HCl)Lipase enzymes
SelectivityModerateHigh specificity
Environmental ImpactHigh toxic wasteMinimal waste generation
Energy RequirementsHigh heating costsLow energy consumption
Side ProductsMultiple by-productsMinimal side reactions
Catalyst RecoveryDifficult separationEnzyme immobilization
Process SustainabilityPoorExcellent

XLogP3

4.9

Hydrogen Bond Acceptor Count

2

Exact Mass

238.193280068 g/mol

Monoisotopic Mass

238.193280068 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types